1,10-Bis(ethylsulfinyl)decane
Description
1,10-Bis(ethylsulfinyl)decane (CAS 28242-23-1) is a sulfoxide derivative with a decane backbone and ethylsulfinyl (-S(O)CH₂CH₃) groups at both termini . Its molecular formula is C₁₄H₃₀O₂S₂, and it belongs to the class of organosulfur compounds.
Properties
CAS No. |
28242-23-1 |
|---|---|
Molecular Formula |
C14H30O2S2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1,10-bis(ethylsulfinyl)decane |
InChI |
InChI=1S/C14H30O2S2/c1-3-17(15)13-11-9-7-5-6-8-10-12-14-18(16)4-2/h3-14H2,1-2H3 |
InChI Key |
CVRHBRSXCPLOOB-ROUUACIJSA-N |
SMILES |
CCS(=O)CCCCCCCCCCS(=O)CC |
Canonical SMILES |
CCS(=O)CCCCCCCCCCS(=O)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decane, 1,10-bis(ethylsulfinyl)-; 1,10-Bis(ethylsulfinyl)decane; 1,10-Di(ethylsulfinyl)decane. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Analogs:
1,10-Bis(methylsulfinyl)decane (CAS 28242-22-0): Differs by having methylsulfinyl (-S(O)CH₃) groups instead of ethylsulfinyl .
1,10-Bis(2-methyl-4-aminoquinolinium chloride)-decane: A bis-quaternary ammonium salt with a decane backbone and charged aromatic substituents .
Structural Differences:
- Alkyl vs. Aromatic Substituents : The sulfinyl compounds feature neutral sulfoxide groups, whereas the quaternary ammonium analog is ionic, significantly altering solubility and reactivity.
- Chain Length and Hydrophobicity : The ethyl group in 1,10-bis(ethylsulfinyl)decane increases lipophilicity compared to the methyl analog, as reflected in higher estimated LogP values (Table 1).
Physicochemical Properties and Implications
Table 1: Comparative Physicochemical Properties
Key Observations:
- Lipophilicity : The ethylsulfinyl derivative’s higher LogP (~5.5 vs. 4.595) suggests greater membrane permeability, making it more suited for hydrophobic environments .
- Thermal Stability : The methyl analog’s high boiling point (473.5°C) implies strong intermolecular forces, a trait likely shared by the ethyl variant due to similar sulfoxide polarity .
- Solubility : While both sulfinyl compounds dissolve in polar aprotic solvents like DMSO, the quaternary ammonium salt’s ionic nature enhances aqueous solubility, favoring antimicrobial applications .
This compound
- Pharmaceutical Intermediates : As a lipophilic scaffold for drug delivery systems.
- Material Science: Sulfoxides are known for their polarity and stability, useful in coatings or ionic liquids .
1,10-Bis(methylsulfinyl)decane
Bis-Quaternary Ammonium Salts
- Antimicrobial Agents : Used in synergistic microbicidal compositions due to their ionic charge disrupting microbial membranes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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